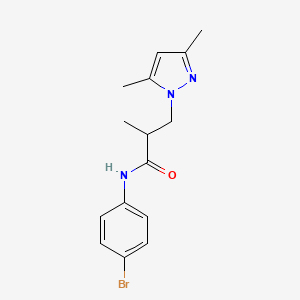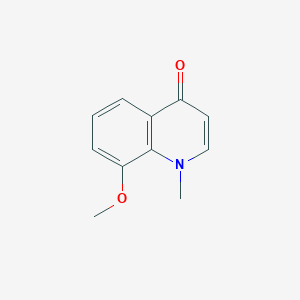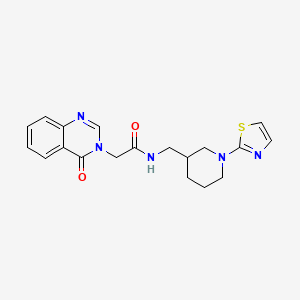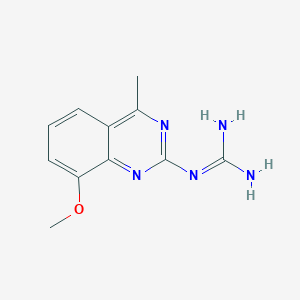
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide” is a chemical compound . Pyrazoles, which are heterocyclic compounds with a natural or synthetic origin, have been the focus of interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, it’s known that pyrazole derivatives can be synthesized and their structures can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, it’s known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .Aplicaciones Científicas De Investigación
Intermolecular Interactions and Molecular Assembly The synthesis and characterization of antipyrine derivatives, including studies on intermolecular interactions, provide insights into how similar compounds can form molecular assemblies. These interactions are stabilized by hydrogen bonds and π-interactions, contributing to the assembly's stability. This understanding is crucial for developing materials with tailored properties for various applications, including drug delivery systems and molecular electronics (Saeed et al., 2020).
Antimicrobial Activity Research into compounds structurally related to N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide has shown potential antimicrobial activities. These studies highlight the role of specific functional groups and structural modifications in enhancing the antimicrobial properties of these compounds, providing a pathway for developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Antioxidant and Antitumor Activities The modification of pyrazolopyridine derivatives has been explored for their antioxidant and antitumor activities. This research signifies the potential of such compounds in developing treatments for oxidative stress-related diseases and cancer, emphasizing the importance of chemical modifications to enhance biological activities (El‐Borai et al., 2013).
Corrosion Inhibition Studies on the corrosion inhibition efficiency of Schiff surfactants derived from pyrazolone compounds indicate their potential as effective inhibitors for metal corrosion in acidic environments. These findings could lead to the development of new, more efficient corrosion inhibitors for industrial applications (Tawfik, 2015).
Biological Evaluations and Medicinal Chemistry Applications Research on benzamides derived from antipyrine, a compound related to this compound, showcases their potential biological applications. These compounds were evaluated for their ability to inhibit alkaline phosphatases and ecto-5′-nucleotidases, indicating potential applications in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-10(9-19-12(3)8-11(2)18-19)15(20)17-14-6-4-13(16)5-7-14/h4-8,10H,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBDHGMVJIHOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)


![N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2517019.png)
![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)
![ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]benzoate](/img/structure/B2517022.png)


![N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2517029.png)
![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2517032.png)
![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)

